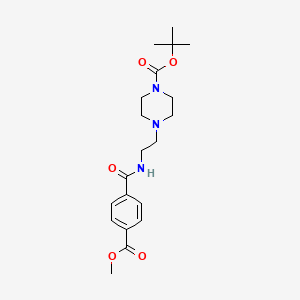
Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis Analysis
The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Molecular Structure Analysis
The molecule of the compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis
The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .科学的研究の応用
Antibacterial Research
This compound has been evaluated for its antibacterial properties . It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound’s ability to form strong hydrogen bonds due to its piperazine ring enhances its interaction with bacterial cell membranes, potentially disrupting their function.
Antifungal Applications
Similar to its antibacterial uses, this chemical has shown moderate antifungal activity . Its efficacy against fungi can be attributed to the conformational flexibility of the piperazine ring, which allows it to interact effectively with fungal cell structures .
Drug Discovery and Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of novel organic compounds with a wide spectrum of biological activities. Its incorporation into new molecules is a key strategy in drug discovery, particularly due to its modifiability and physicochemical properties that are favorable for developing new pharmacological agents .
Organic Synthesis Intermediates
In organic synthesis, this compound is used as an intermediate for constructing complex molecules. Its piperazine ring is a valuable moiety for creating amides, sulphonamides, and other derivatives, which are crucial in synthesizing a variety of bioactive molecules .
Molecular Structure Studies
The compound’s molecular structure has been analyzed using techniques like X-ray diffraction, which provides insights into its crystal packing and intermolecular interactions. Such studies are essential for understanding how modifications to the compound can affect its biological activity .
PROTAC Development
The tert-butyl piperazine derivative is useful as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. This application is significant in the field of targeted cancer therapies, where the selective degradation of proteins is a promising strategy .
作用機序
Target of Action
Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules . This is due to the conformational flexibility of the piperazine ring, the polar nitrogen atoms in the ring, and the capacity for the formation of hydrogen bonds .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It is known that the biological activities of compounds containing piperazine rings can be attributed to their conformational flexibility, which allows them to adapt to various environmental conditions .
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-[2-[(4-methoxycarbonylbenzoyl)amino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5/c1-20(2,3)28-19(26)23-13-11-22(12-14-23)10-9-21-17(24)15-5-7-16(8-6-15)18(25)27-4/h5-8H,9-14H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSBIXJQVSAZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

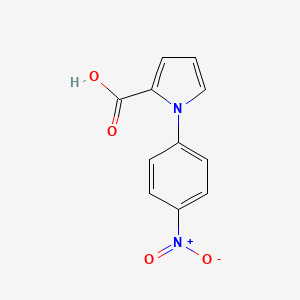
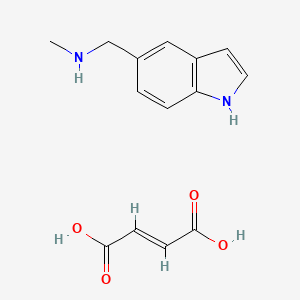

![2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2891484.png)
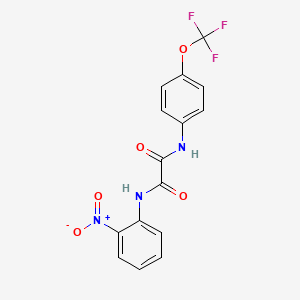
![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)
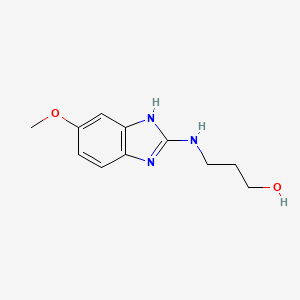

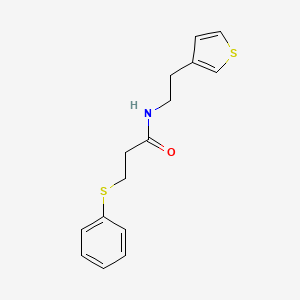
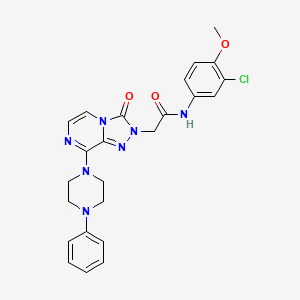
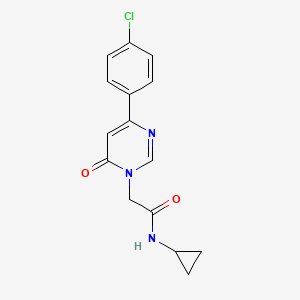
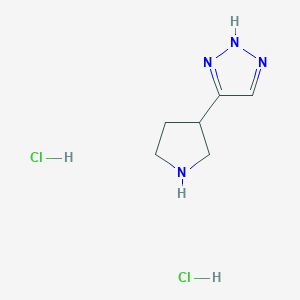
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)